molecular formula C23H30N6O4 B2889044 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 868146-88-7

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2889044
M. Wt: 454.531
InChI Key: MJUFUFCODGSLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • The compound with the chemical formula 8-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule.

  • It contains a purine core, which is a bicyclic heterocycle composed of a pyrimidine ring fused with an imidazole ring.

  • The compound also features a piperazine moiety, a methoxyphenyl group, and a 3-oxobutan-2-yl substituent.





  • Synthesis Analysis



    • The synthesis of this compound likely involves several steps, including functional group transformations, cyclization reactions, and protection/deprotection strategies.

    • Detailed synthetic pathways would require a thorough literature search, as no specific references are available in the search results.





  • Molecular Structure Analysis



    • The molecular structure consists of a purine ring system with additional substituents.

    • The piperazine group is attached to one of the nitrogen atoms in the purine ring.

    • The methoxyphenyl group is linked to another position on the purine ring.

    • The 3-oxobutan-2-yl group is connected to the purine core.

    • The overall structure is likely complex due to the multiple functional groups.





  • Chemical Reactions Analysis



    • Potential chemical reactions involving this compound could include:

      • Nucleophilic substitutions : Reactions at the piperazine nitrogen or other nucleophilic sites.

      • Acylation reactions : Involving the 3-oxobutan-2-yl group.

      • Ring-closure reactions : Formation of the purine ring system.

      • Oxidation/reduction reactions : Depending on the functional groups present.







  • Physical And Chemical Properties Analysis



    • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

    • Melting Point/Boiling Point : Determine its melting and boiling points.

    • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.




  • Safety And Hazards



    • Safety data would require experimental studies.

    • Assess potential toxicity, stability, and environmental impact.

    • Handle with caution due to the presence of multiple functional groups.




  • Future Directions



    • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).

    • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

    • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

    • Clinical Trials : If promising, consider preclinical and clinical trials.




    properties

    IUPAC Name

    8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N6O4/c1-15(16(2)30)29-19(24-21-20(29)22(31)26(4)23(32)25(21)3)14-27-10-12-28(13-11-27)17-6-8-18(33-5)9-7-17/h6-9,15H,10-14H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJUFUFCODGSLDB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N6O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    454.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.